4-Boc-1-piperazinecarbonyl Chloride
Overview
Description
4-Boc-1-piperazinecarbonyl Chloride, also known as tert-butyl 4-(chlorocarbonyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C10H17ClN2O3 and a molecular weight of 248.71 g/mol . This compound is widely used in organic synthesis, particularly in the preparation of various piperazine derivatives, which are important intermediates in pharmaceutical and chemical research .
Preparation Methods
The synthesis of 4-Boc-1-piperazinecarbonyl Chloride typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product.
Chemical Reactions Analysis
4-Boc-1-piperazinecarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted piperazine derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form piperazinecarboxylic acid derivatives.
Reduction: It can be reduced to form piperazine derivatives with different functional groups.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
4-Boc-1-piperazinecarbonyl Chloride is extensively used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-Boc-1-piperazinecarbonyl Chloride involves its reactivity as an electrophile, allowing it to form covalent bonds with nucleophiles. This reactivity is utilized in the synthesis of various derivatives, where the compound acts as a carbonylating agent. The molecular targets and pathways involved depend on the specific derivatives synthesized and their intended applications.
Comparison with Similar Compounds
4-Boc-1-piperazinecarbonyl Chloride can be compared with other similar compounds such as:
4-Chlorocarbonyl-piperazine-1-carboxylic acid tert-butyl ester: Similar in structure and reactivity, used in similar synthetic applications.
tert-Butyl 4-chlorocarbonylpiperazine-1-carboxylate: Another closely related compound with similar uses in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the tert-butyl protecting group, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
tert-butyl 4-carbonochloridoylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3/c1-10(2,3)16-9(15)13-6-4-12(5-7-13)8(11)14/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIQNWYJLAAFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462710 | |
Record name | 4-Boc-1-piperazinecarbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59878-28-3 | |
Record name | 4-Boc-1-piperazinecarbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(chlorocarbonyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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